

Methyl palmitate-d31 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl palmitate-d31

Cat. No.: B1436288

[Get Quote](#)

An In-Depth Technical Guide to Methyl Palmitate-d31

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **methyl palmitate-d31**, a deuterated stable isotope-labeled analog of methyl palmitate. This document details its chemical and physical properties, with a focus on its application as an internal standard in quantitative analyses. Furthermore, it delves into the biological activities of its non-deuterated counterpart, methyl palmitate, offering insights into relevant signaling pathways.

Core Chemical and Physical Properties

Methyl palmitate-d31 is a valuable tool in mass spectrometry-based quantitative studies due to the significant mass shift provided by the 31 deuterium atoms. This isotopic labeling allows for its clear differentiation from endogenous, non-labeled methyl palmitate.

Property	Methyl Palmitate-d31	Methyl Palmitate (non-deuterated)
CAS Number	29848-79-1	112-39-0
Molecular Formula	C ₁₇ H ₃ D ₃₁ O ₂	C ₁₇ H ₃₄ O ₂
Molecular Weight	301.64 g/mol	270.45 g/mol
Synonyms	Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9, 10,10,11,11,12,12,13,13,14,14 ,15,15,16,16,16- hentriacontadeuteriohexadeca noate, Methyl perdeuteriohexadecanoate, Hexadecanoic-d31 acid methyl ester	Methyl hexadecanoate, Palmitic acid methyl ester

Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry

Methyl palmitate-d31 is primarily utilized as an internal standard in isotope dilution mass spectrometry (ID-MS) for the precise quantification of methyl palmitate in various biological matrices. The principle of this technique relies on the addition of a known amount of the stable isotope-labeled standard to a sample. The ratio of the analyte to the internal standard is then measured by mass spectrometry, allowing for accurate quantification that corrects for sample loss during preparation and variations in instrument response.

Experimental Protocol: Quantification of Methyl Palmitate in Plasma using GC-MS

This protocol provides a representative workflow for the quantification of methyl palmitate in a plasma sample using **methyl palmitate-d31** as an internal standard.

1. Sample Preparation:

- To 100 μ L of plasma, add a known amount of **methyl palmitate-d31** solution (e.g., in ethanol).
- Perform lipid extraction using a suitable solvent system, such as a modified Folch method with chloroform and methanol.
- The organic phase, containing the lipids, is collected and dried under a stream of nitrogen.

2. Transesterification/Derivatization:

- To the dried lipid extract, add a reagent for transesterification to convert fatty acids esterified in complex lipids to their corresponding fatty acid methyl esters (FAMES). A common reagent is 2 M sodium methoxide in methanol.
- The reaction is incubated and then quenched.
- The FAMES are then extracted into an organic solvent like isooctane.

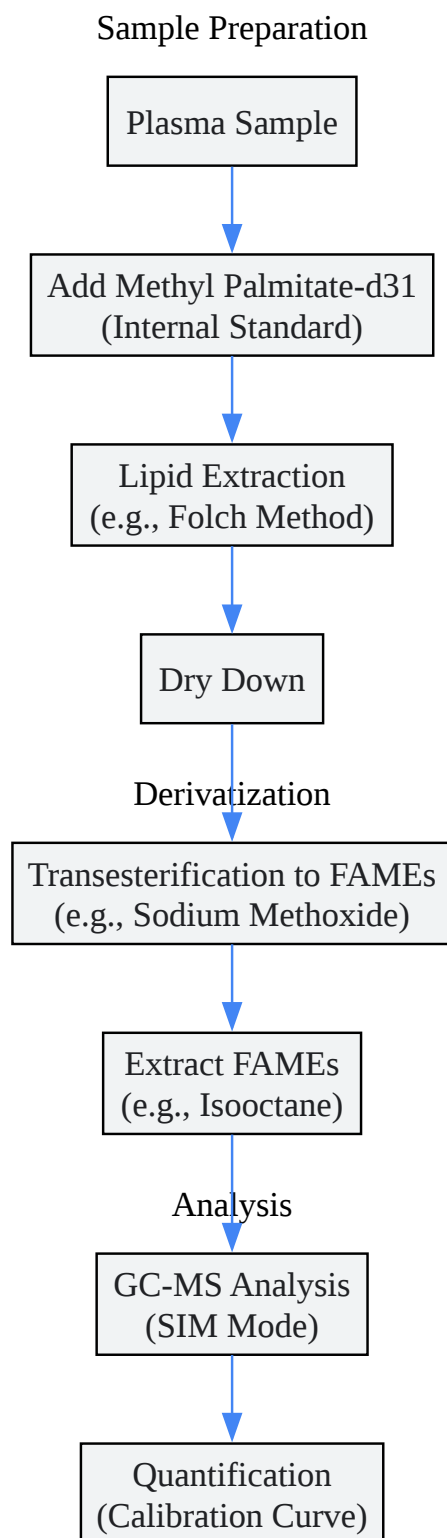
3. GC-MS Analysis:

- The extracted FAMES are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
- The GC separates the different FAMES based on their volatility and interaction with the column stationary phase.
- The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the molecular ions or characteristic fragment ions of both methyl palmitate and **methyl palmitate-d31**.

4. Data Analysis:

- A calibration curve is generated using known concentrations of non-labeled methyl palmitate spiked with a constant amount of **methyl palmitate-d31**.
- The ratio of the peak area of the analyte (methyl palmitate) to the peak area of the internal standard (**methyl palmitate-d31**) is plotted against the concentration of the analyte.

- The concentration of methyl palmitate in the unknown sample is then determined by interpolating its peak area ratio on the calibration curve.



[Click to download full resolution via product page](#)

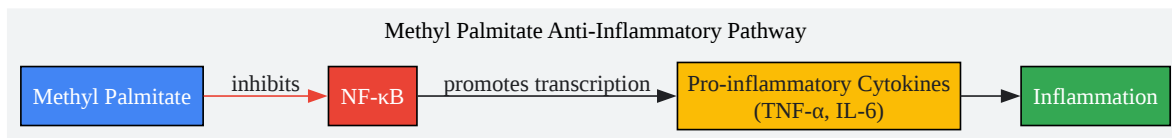
Workflow for Quantitative Analysis of Methyl Palmitate

Biological Significance of Methyl Palmitate

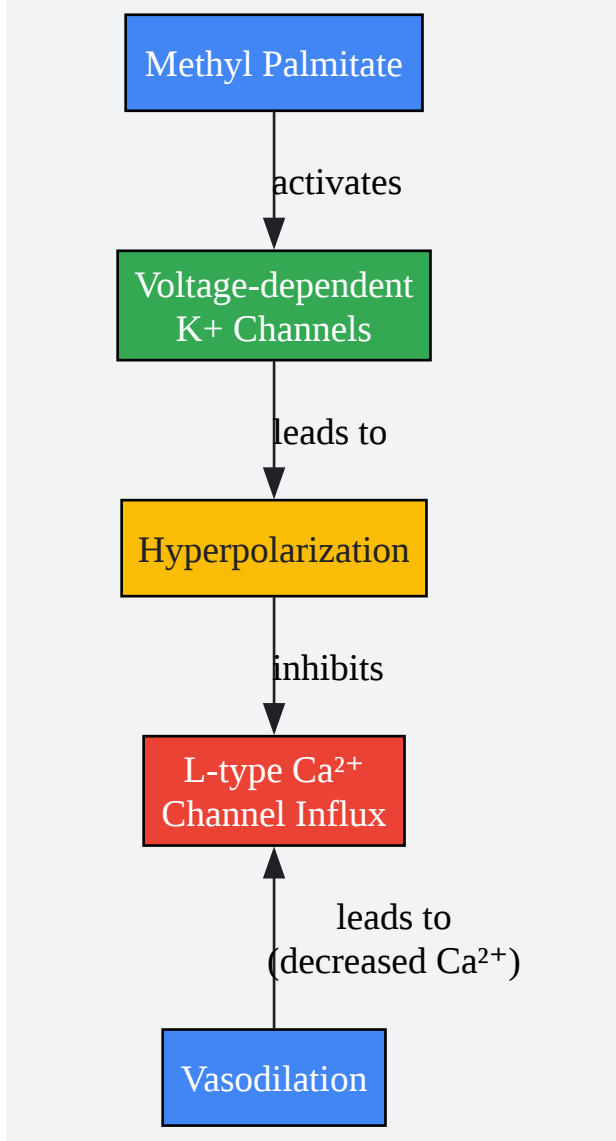
While **methyl palmitate-d31** serves as an analytical tool, its non-deuterated counterpart, methyl palmitate, exhibits biological activities. Understanding these activities is crucial for interpreting the quantitative data obtained using the deuterated standard.

Anti-Inflammatory Effects

Methyl palmitate has been shown to possess anti-inflammatory properties.^{[1][2]} One of the key mechanisms is the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.^{[1][2][3]} NF- κ B is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-6 (IL-6).^[1] By inhibiting the activation and nuclear translocation of NF- κ B, methyl palmitate can suppress the inflammatory response.^[2]



Methyl Palmitate Vasodilation Pathway



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl palmitate – ChemicalNor [chemicalnor.pt]
- To cite this document: BenchChem. [Methyl palmitate-d31 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1436288#methyl-palmitate-d31-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com